Structural Differentiation: C8α Hydroxylation Confers Increased Polarity vs. α-Gurjunene
8alpha-Hydroxy-alpha-gurjunene is differentiated from its parent hydrocarbon, α-gurjunene, by the presence of a hydroxyl group at the C8 position. This functional group addition significantly increases the compound's polarity, as evidenced by its computed Topological Polar Surface Area (TPSA) of 20.20 Ų and its hydrogen bond donor/acceptor count, which are absent in the non-hydroxylated analog. This structural feature is critical for applications requiring enhanced aqueous solubility or specific hydrogen-bonding interactions with biological targets [1] [2].
| Evidence Dimension | Polarity and Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | TPSA: 20.20 Ų; H-Bond Donor Count: 1; H-Bond Acceptor Count: 1; LogP (XLogP3-AA): 2.8 |
| Comparator Or Baseline | α-Gurjunene: TPSA: ~0 Ų (computed); H-Bond Donor Count: 0; H-Bond Acceptor Count: 0; LogP: ~6.4 |
| Quantified Difference | Increase in TPSA by ~20 Ų; Decrease in LogP by ~3.6 units (indicating substantially increased hydrophilicity) |
| Conditions | Computed physicochemical properties from PubChem (target) and literature values for comparator. |
Why This Matters
Procurement of the hydroxylated derivative is essential for studies where water solubility or specific target binding is required, as the parent hydrocarbon's high hydrophobicity (LogP ~6.4) may preclude certain biological assays or formulations.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 91884828, 8alpha-Hydroxy-alpha-gurjunene. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/91884828. View Source
- [2] Plantaedb. 8alpha-Hydroxy-alpha-gurjunene Physical and Chemical Properties. Available from: https://plantaedb.com/compounds/8alpha-hydroxy-alpha-gurjunene. View Source
